Cas no 435278-06-1 (1-chloro-4-fluoro-isoquinoline)

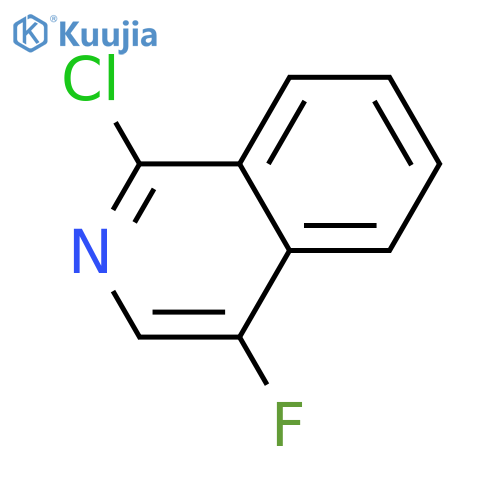

435278-06-1 structure

商品名:1-chloro-4-fluoro-isoquinoline

CAS番号:435278-06-1

MF:C9H5ClFN

メガワット:181.594104528427

MDL:MFCD27922898

CID:1088991

PubChem ID:17859895

1-chloro-4-fluoro-isoquinoline 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-4-fluoroisoquinoline

- 1-chloro-4-fluoro-isoquinoline

- SY242671

- MFCD27922898

- 435278-06-1

- DB-238241

- DTXSID50591337

- AS-39992

- A872690

- EN300-6490370

- SCHEMBL3141268

- AMY26019

- AKOS022174259

- CS-0437629

-

- MDL: MFCD27922898

- インチ: InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H

- InChIKey: BKYLDYWBJSOIMD-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CN=C2Cl)F

計算された属性

- せいみつぶんしりょう: 181.0094550g/mol

- どういたいしつりょう: 181.0094550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 12.9Ų

1-chloro-4-fluoro-isoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1231901-5G |

1-chloro-4-fluoro-isoquinoline |

435278-06-1 | 97% | 5g |

$1630 | 2024-07-21 | |

| Chemenu | CM143791-100mg |

1-Chloro-4-fluoroisoquinoline |

435278-06-1 | 95% | 100mg |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1231901-100mg |

1-chloro-4-fluoro-isoquinoline |

435278-06-1 | 97% | 100mg |

$170 | 2024-07-21 | |

| Enamine | EN300-6490370-0.25g |

1-chloro-4-fluoroisoquinoline |

435278-06-1 | 95% | 0.25g |

$487.0 | 2023-05-29 | |

| Enamine | EN300-6490370-0.5g |

1-chloro-4-fluoroisoquinoline |

435278-06-1 | 95% | 0.5g |

$769.0 | 2023-05-29 | |

| Enamine | EN300-6490370-0.1g |

1-chloro-4-fluoroisoquinoline |

435278-06-1 | 95% | 0.1g |

$341.0 | 2023-05-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2331-5G |

1-chloro-4-fluoro-isoquinoline |

435278-06-1 | 97% | 5g |

¥ 9,979.00 | 2023-04-13 | |

| Enamine | EN300-6490370-1.0g |

1-chloro-4-fluoroisoquinoline |

435278-06-1 | 95% | 1g |

$985.0 | 2023-05-29 | |

| eNovation Chemicals LLC | Y1231901-250MG |

1-chloro-4-fluoro-isoquinoline |

435278-06-1 | 97% | 250mg |

$270 | 2024-07-21 | |

| Aaron | AR00DM0O-1g |

1-Chloro-4-fluoroisoquinoline |

435278-06-1 | 97% | 1g |

$451.00 | 2025-01-24 |

1-chloro-4-fluoro-isoquinoline 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

435278-06-1 (1-chloro-4-fluoro-isoquinoline) 関連製品

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:435278-06-1)1-chloro-4-fluoro-isoquinoline

清らかである:99%/99%

はかる:1g/250mg

価格 ($):499.0/161.0